molecular formula C18H16BrN3O2S B2651662 Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448072-31-8

Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2651662
CAS No.: 1448072-31-8
M. Wt: 418.31
InChI Key: OVTGKXVDFZTYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a benzothiazole-based compound featuring a piperidine scaffold substituted with a 3-bromopyridinyloxy group. Its structure combines a benzothiazole core (known for bioactivity in neurological and antimicrobial contexts) with a piperidine moiety, which enhances pharmacokinetic properties such as solubility and blood-brain barrier penetration .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S/c19-13-4-3-9-20-16(13)24-12-7-10-22(11-8-12)18(23)17-21-14-5-1-2-6-15(14)25-17/h1-6,9,12H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTGKXVDFZTYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions often involve refluxing the mixture in an appropriate solvent, such as ethanol, and using catalysts like piperidine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties , showing potential against various strains of bacteria and fungi. A study highlighted the effectiveness of thiazole derivatives, including those with similar structures to benzo[d]thiazol-2-yl derivatives, against multidrug-resistant bacteria. The presence of electron-withdrawing groups significantly enhanced the antibacterial activity of these compounds, suggesting that modifications to the thiazole moiety can lead to improved efficacy against resistant strains .

Anticancer Properties

Research has demonstrated that benzo[d]thiazol derivatives exhibit anticancer activity . In particular, thiazole-pyridine hybrids have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported that a specific thiazole-pyridine hybrid had an IC50 value lower than that of standard chemotherapeutic agents like 5-fluorouracil, indicating superior efficacy .

Anticonvulsant Activity

The compound's structural analogs have been evaluated for anticonvulsant properties . A series of thiazole-integrated compounds exhibited significant anticonvulsant effects in animal models, with some showing median effective doses substantially lower than established treatments like ethosuximide. The structure-activity relationship (SAR) studies indicated that substitutions on the phenyl ring were critical for enhancing anticonvulsant activity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships of benzo[d]thiazol derivatives is crucial for optimizing their pharmacological properties. Various studies have focused on modifying the thiazole ring and substituents on the piperidine moiety to enhance biological activity while minimizing toxicity. For instance, modifications leading to increased lipophilicity and reduced clearance rates have been explored to improve drug-like properties .

Case Study 1: Antibacterial Efficacy

A recent study synthesized a series of thiazole-based compounds and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain compounds had comparable activity to standard antibiotics such as norfloxacin, particularly those with halogen substitutions on the phenyl ring .

Case Study 2: Anticancer Screening

In another investigation, a library of thiazole-pyridine hybrids was screened against several cancer cell lines. One compound demonstrated an IC50 value of 5.71 μM against MCF-7 cells, outperforming traditional chemotherapeutics and highlighting the potential for these derivatives in cancer treatment .

Data Tables

Application Effectiveness Reference
AntimicrobialEffective against MDR strains
AnticancerIC50 < 5.71 μM in MCF-7 cells
AnticonvulsantMedian effective dose < 20 mg/kg

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs are benzothiazole-piperidine hybrids synthesized via similar routes (e.g., coupling dibromoalkanes with amines). Key differences lie in the substituents on the piperidine ring and linker groups:

Compound Name Substituent on Piperidine Linker Group Key Structural Features
Target Compound 3-Bromopyridin-2-yloxy Ether Bromine enhances lipophilicity/electronics
Piperidin-1-yl-(6-(2-(piperidin-1-yl)ethoxy)benzo[d]thiazol-2-yl)methanone (3a) Piperidin-1-yl Ethoxy Dual piperidine groups; shorter chain
Piperidin-1-yl-(6-(4-(piperidin-1-yl)butoxy)benzo[d]thiazol-2-yl)methanone (3j) Piperidin-1-yl Butoxy Longer chain improves flexibility
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethanone 5-Phenyl-4,5-dihydroisoxazol-3-yl None Isoxazole-thiazole hybrid; fungicidal focus

Key Observations :

  • Linker length (e.g., ethoxy vs. butoxy) affects conformational flexibility and binding pocket compatibility .
  • Halogens (e.g., bromine) may improve metabolic stability compared to non-halogenated analogs .

Key Observations :

  • The target’s bromopyridine group may lower synthetic yield due to steric hindrance or side reactions, as seen in low-yield analogs like 3n (20.5%).
  • Higher melting points (~170°C) in piperidine derivatives suggest crystalline stability, whereas semisolid analogs (e.g., 3n) may have reduced crystallinity.
Pharmacological Profile

While direct data for the target compound are absent, structurally related compounds exhibit diverse activities:

  • Antifungal activity : Compounds with isoxazole-thiazole cores (e.g., ) demonstrate fungicidal effects, likely due to heterocyclic interactions with fungal enzymes.
  • Carboxamide derivatives: Compounds like 92–94 () target thiazole-associated pathways but lack the methanone-piperidine linkage, reducing CNS permeability compared to the target.

Hypotheses for Target Compound :

  • The 3-bromopyridine group may enhance binding to kinases or bromodomains, leveraging halogen bonds.
  • Piperidine’s basicity could improve blood-brain barrier penetration, making it suitable for neurodegenerative disease targeting.

Biological Activity

Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzo[d]thiazole moiety linked to a piperidine ring via an ether bond with a 3-bromopyridine substituent. The structural formula can be represented as follows:

C15H16BrN3OS\text{C}_{15}\text{H}_{16}\text{Br}\text{N}_3\text{O}\text{S}

Biological Activity Overview

The biological activities of benzo[d]thiazole derivatives have been extensively studied, revealing various pharmacological effects, including:

  • Anticancer Activity : Several studies indicate that compounds containing the benzo[d]thiazole scaffold exhibit potent anticancer properties. For instance, derivatives have shown effectiveness against multiple cancer cell lines, often through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Properties : Compounds similar to this compound have demonstrated antibacterial and antifungal activities. The presence of electron-donating groups enhances their interaction with bacterial enzymes, leading to increased efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticonvulsant Effects : Some thiazole derivatives have been reported to possess anticonvulsant activity, making them potential candidates for treating epilepsy .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzo[d]thiazole derivatives. Key findings include:

  • Substituent Effects : The introduction of halogen atoms (e.g., bromine) on the pyridine ring significantly enhances the compound's potency against cancer cells. This is attributed to improved lipophilicity and binding affinity to target proteins .
  • Linker Variability : The choice of linker between the benzo[d]thiazole and piperidine moieties affects both solubility and biological activity. Flexible linkers tend to improve bioavailability and cellular uptake .

Case Studies

  • In Vitro Studies : A study conducted on various benzo[d]thiazole derivatives showed that those with a 3-bromopyridine substituent exhibited IC50 values lower than standard drugs like doxorubicin in A431 cancer cell lines, indicating superior cytotoxicity .
  • Mechanistic Insights : Molecular dynamics simulations have revealed that these compounds interact with Bcl-2 proteins primarily through hydrophobic interactions, which are critical for inducing apoptosis in cancer cells .

Data Table

Biological ActivityCompound StructureIC50 (µM)Reference
AnticancerBenzo[d]thiazol derivative with 3-bromopyridine< 10
AntimicrobialThiazole derivative15
AnticonvulsantThiazole-integrated compound20

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how are reaction conditions optimized?

Answer: The synthesis involves multi-step reactions, typically starting with the benzo[d]thiazole core formation. For example, 4-(benzo[d]thiazol-2-yl)benzenamine is reacted with aryl isothiocyanates in DMF under reflux to form thiourea intermediates. Cyclization with formaldehyde and HCl or methylamine yields oxadiazinane or triazinane derivatives . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature control : 90–95°C for cyclization steps.
  • Catalysts : Acidic conditions (conc. HCl) promote cyclization.

Q. Table 1: Representative Reaction Parameters for Analogous Compounds

StepTime (h)Yield (%)Reference
Thiourea formation479–86
Cyclization470–83

Q. What spectroscopic methods are used for structural characterization, and how are data interpreted?

Answer: Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 7.4–8.1 ppm, piperidine methylene at δ 2.5–3.5 ppm) .
  • Mass spectrometry (MS) : HRMS confirms molecular weight (e.g., [M+H]+^+ at m/z 557.18 for C27_{27}H27_{27}N9_9OS2_2) .
  • Elemental analysis : Validates purity (e.g., C: 58.15% calculated vs. 58.19% observed) .

Q. How are purification strategies tailored to isolate high-purity products?

Answer: Purification involves:

  • Recrystallization : Ethanol or methanol removes impurities for solid products (e.g., 79% yield after EtOH recrystallization) .
  • Column chromatography : Used for liquid intermediates with polar stationary phases.
  • TLC monitoring : Ensures reaction completion (Rf_f values compared to standards) .

Q. What in vitro screening methods assess initial biological activity?

Answer: Common assays include:

  • Antimicrobial screening : Agar diffusion against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
  • Anti-inflammatory testing : COX-2 inhibition via ELISA .
  • Cytotoxicity assays : MTT tests on cell lines (e.g., IC50_{50} values reported for cancer cells) .

Q. How are solubility and stability profiles determined for this compound?

Answer:

  • Solubility : Measured in DMSO, ethanol, and PBS using UV-Vis spectroscopy.
  • Stability : HPLC tracks degradation under stress conditions (e.g., pH 1–13, 40–60°C) .
  • Hydrolytic stability : Incubation in simulated gastric fluid (SGF) or intestinal fluid (SIF) .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine or thiazole moieties influence biological activity?

Answer:

  • Electron-withdrawing groups (e.g., Br on pyridine) enhance antifungal activity by increasing electrophilicity .
  • Piperidine modifications : Morpholine substituents improve anti-inflammatory potency (IC50_{50} < 10 µM) via enhanced target binding .
    Table 2: SAR of Analogous Compounds
SubstituentBiological Activity (IC50_{50})Reference
3-BromopyridinylAntifungal (MIC: 2 µg/mL)
4-MethoxyphenylAnti-inflammatory (IC50_{50}: 8 µM)

Q. What computational methods predict binding modes and mechanism of action?

Answer:

  • Molecular docking : AutoDock Vina simulates interactions with targets (e.g., COX-2 binding energy: −9.2 kcal/mol) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
  • QSAR models : Predict logP and pIC50_{50} values using MOE descriptors .

Q. How are contradictions in biological data across studies resolved?

Answer:

  • Dose-response validation : Re-testing conflicting results with standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Target selectivity profiling : Kinase panels or proteome-wide screens identify off-target effects .
  • Meta-analysis : Compare datasets using tools like RevMan for systematic reviews .

Q. What advanced in vivo models evaluate pharmacokinetics and toxicity?

Answer:

  • Rodent models : Plasma half-life (t1/2_{1/2}) and AUC calculated via LC-MS/MS after oral administration .
  • Toxicokinetics : Histopathology and serum biomarkers (ALT, creatinine) assess organ toxicity .
  • BBB permeability : Measured in transgenic mice for neuroactive compounds .

Q. How are synthetic byproducts characterized, and what strategies minimize their formation?

Answer:

  • HPLC-MS : Identifies impurities (e.g., dimeric byproducts at m/z 1100) .
  • Reaction optimization : Lowering temperature (60°C vs. 95°C) reduces side reactions during cyclization .
  • Catalyst screening : Pd/C vs. CuI for selective coupling (yield improvement: 78% → 86%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.